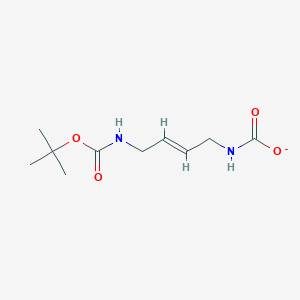![molecular formula C9H7BrClN3 B12110308 6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12110308.png)
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the pyrido[2,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-dimethylpyrido[2,3-d]pyrimidine.
Chlorination: Chlorination is carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the compound’s oxidation state.
Aplicaciones Científicas De Investigación
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine: Unique due to its specific substitution pattern.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but different substitution positions.
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a cyclopentyl group instead of methyl groups.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H7BrClN3 |
|---|---|
Peso molecular |
272.53 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7BrClN3/c1-4-7(10)3-6-8(11)13-5(2)14-9(6)12-4/h3H,1-2H3 |
Clave InChI |
XBRIXUPKDHAEBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=N1)N=C(N=C2Cl)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


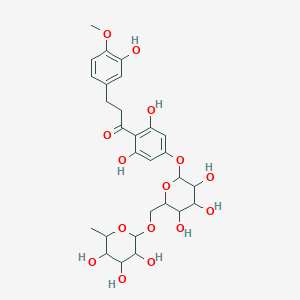
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)



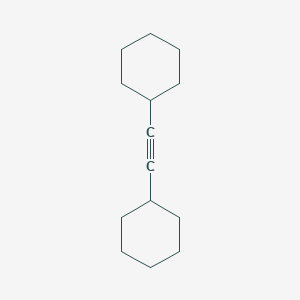

![5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)
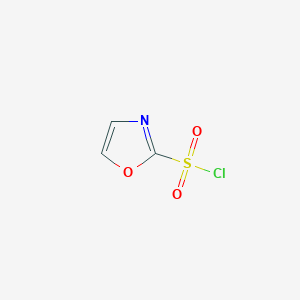
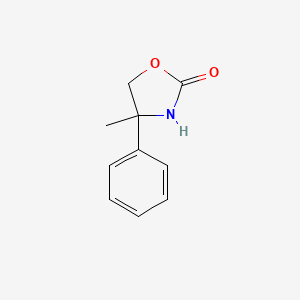

![2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine](/img/structure/B12110275.png)

